

Application Notes and Protocols for Sodium Chromate Corrosion Studies

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Compound of Interest

Compound Name: Sodium chromate

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Introduction

Sodium chromate (Na_2CrO_4) is a well-established corrosion inhibitor, particularly for steel and aluminum alloys.[1][2][3] Its efficacy stems from its ability to act as an anodic passivator, promoting the formation of a protective oxide layer on the metal surface.[3] This document provides detailed application notes and protocols for conducting corrosion studies using **sodium chromate**, aimed at researchers and scientists in materials science and related fields. The following sections will detail the experimental setup, standardized testing procedures, and data interpretation for evaluating the performance of **sodium chromate** as a corrosion inhibitor.

Data Presentation: Efficacy of Sodium Chromate as a Corrosion Inhibitor

The following table summarizes quantitative data from various studies on the corrosion inhibition properties of **sodium chromate** on different metals in various environments. This data is essential for comparing the effectiveness of **sodium chromate** under different conditions.

Metal/Alloy	Corrosive Environment	Inhibitor Concentration	Test Method	Corrosion Rate (mpy)	Inhibition Efficiency (%)	Reference
API 5L Grade B Steel	Injection Water	0% (Control)	Potentiodynamic Polarization	0.3307	-	[4][5]
0.1%	Potentiodynamic Polarization	-	-	[4][5]		
0.3%	Potentiodynamic Polarization	-	-	[4][5]		
0.5%	Potentiodynamic Polarization	-	-	[4][5]		
0.7%	Potentiodynamic Polarization	-	-	[4][5]		
0.9%	Potentiodynamic Polarization	0.2175	34.2	[4][5]		
API 5L Grade B Steel	3.5% NaCl Solution	0% (Control)	Potentiodynamic Polarization	0.4960	-	[4][5]
0.9%	Potentiodynamic	0.3218	35.1	[4][5]		

Polarization						
Mild Steel	Cassava Fluid	0.5 M	Weight Loss	-	Low	[6]
1.0 M	Weight Loss	-	Significant	[6]		
1.5 M	Weight Loss	-	Significant	[6]		
AISI 1019 Steel	Seawater	10 g/L (Potassium Chromate)	Weight Loss	-	71.94	[7]
Aluminum Alloy 2024-T3	0.1 M Na ₂ SO ₄ + 0.005 M NaCl	0.01 M	Potentiodynamic Polarization	-	Improved Pitting Potential	[8][9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible and reliable results. The following protocols are based on established ASTM standards and common practices in corrosion research.

Weight Loss Method (Gravimetric Analysis)

This is a fundamental and straightforward method for determining the average corrosion rate. [10]

Standard: Based on ASTM G31 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals. [11][12]

Protocol:

- Specimen Preparation:
 - Cut metal coupons to a standard size (e.g., 50 mm x 25 mm x 2 mm).

- Drill a hole near the top edge for suspension.
- Mechanically polish the surfaces with successively finer grades of abrasive paper (e.g., up to 600 grit) to achieve a uniform finish.
- Degrease the specimens with a suitable solvent (e.g., acetone) in an ultrasonic bath for 5-10 minutes.
- Rinse with deionized water and dry with a stream of warm air.
- Accurately weigh each specimen to four decimal places (W_1).
- Measure the dimensions of each specimen to calculate the total surface area.
- Test Solution Preparation:
 - Prepare the corrosive medium (e.g., 3.5% NaCl solution) using analytical grade reagents and deionized water.
 - Prepare a range of **sodium chromate** inhibitor solutions by dissolving the required amount of Na_2CrO_4 in the corrosive medium to achieve the desired concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).
 - Prepare a control solution without the inhibitor.
- Immersion Test:
 - Suspend each specimen in a beaker containing a specific volume of the test solution using a non-metallic hook or thread. Ensure the specimen is fully immersed.
 - Cover the beakers to prevent evaporation and contamination.
 - Maintain a constant temperature (e.g., 25 °C or a specified elevated temperature) in a water bath or incubator for a predetermined duration (e.g., 24, 48, 72 hours).
- Post-Test Cleaning and Evaluation:
 - After the immersion period, carefully remove the specimens from the solutions.

- Clean the specimens according to ASTM G1 standards to remove corrosion products without removing a significant amount of the underlying metal. A common cleaning solution for steel is a solution of hydrochloric acid with an inhibitor (e.g., Rodine).
- Rinse the cleaned specimens with deionized water and acetone, then dry thoroughly.
- Reweigh the specimens to obtain the final weight (W_2).
- Calculation of Corrosion Rate and Inhibition Efficiency:
 - Corrosion Rate (CR) in mils per year (mpy) can be calculated using the following formula (as per ASTM G31): $CR \text{ (mpy)} = (K \times \Delta W) / (A \times T \times D)$ Where:
 - K = constant (3.45×10^6 for mpy)
 - ΔW = Mass loss ($W_1 - W_2$) in grams
 - A = Surface area of the specimen in cm^2
 - T = Exposure time in hours
 - D = Density of the metal in g/cm^3
 - Inhibition Efficiency (IE %) can be calculated as: $IE \text{ (\%)} = [(CR_{\text{blank}} - CR_{\text{inhibitor}}) / CR_{\text{blank}}] \times 100$ Where:
 - CR_{blank} = Corrosion rate in the absence of inhibitor
 - $CR_{\text{inhibitor}}$ = Corrosion rate in the presence of inhibitor

Potentiodynamic Polarization

This electrochemical technique provides rapid information about the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed).

Standard: Based on ASTM G59 - Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Protocol:

- Electrochemical Cell Setup:
 - Use a standard three-electrode cell configuration.
 - Working Electrode (WE): The metal specimen to be tested. It is typically embedded in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed to the solution.
 - Reference Electrode (RE): A stable electrode with a constant potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
 - Counter Electrode (CE): An inert material with a large surface area, such as a platinum or graphite rod.
- Specimen and Solution Preparation:
 - Prepare the working electrode by polishing the exposed surface to a mirror finish (e.g., with 1 μm diamond paste), followed by cleaning and drying as described in the weight loss method.
 - Prepare the corrosive and inhibitor solutions as previously described.
- Measurement Procedure:
 - Assemble the electrochemical cell with the three electrodes immersed in the test solution.
 - Allow the system to stabilize for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.
 - Connect the electrodes to a potentiostat.
 - Perform the potentiodynamic scan by sweeping the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.167 mV/s or 1 mV/s).
 - Record the resulting current density as a function of the applied potential.
- Data Analysis (Tafel Extrapolation):

- Plot the potential (E) versus the logarithm of the current density (log i). This is known as a Tafel plot.
- Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_{corr}). The intersection point gives the corrosion current density (i_{corr}).
- The corrosion rate can be calculated from i_{corr} using the Stern-Geary equation and Faraday's law, as detailed in ASTM G102.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
- Inhibition efficiency is calculated using the i_{corr} values: $IE (\%) = [(i_{corr}(\text{blank}) - i_{corr}(\text{inhibitor})) / i_{corr}(\text{blank})] \times 100$

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process, including the properties of the protective film and the charge transfer resistance.

Standard: Based on ASTM G106 - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

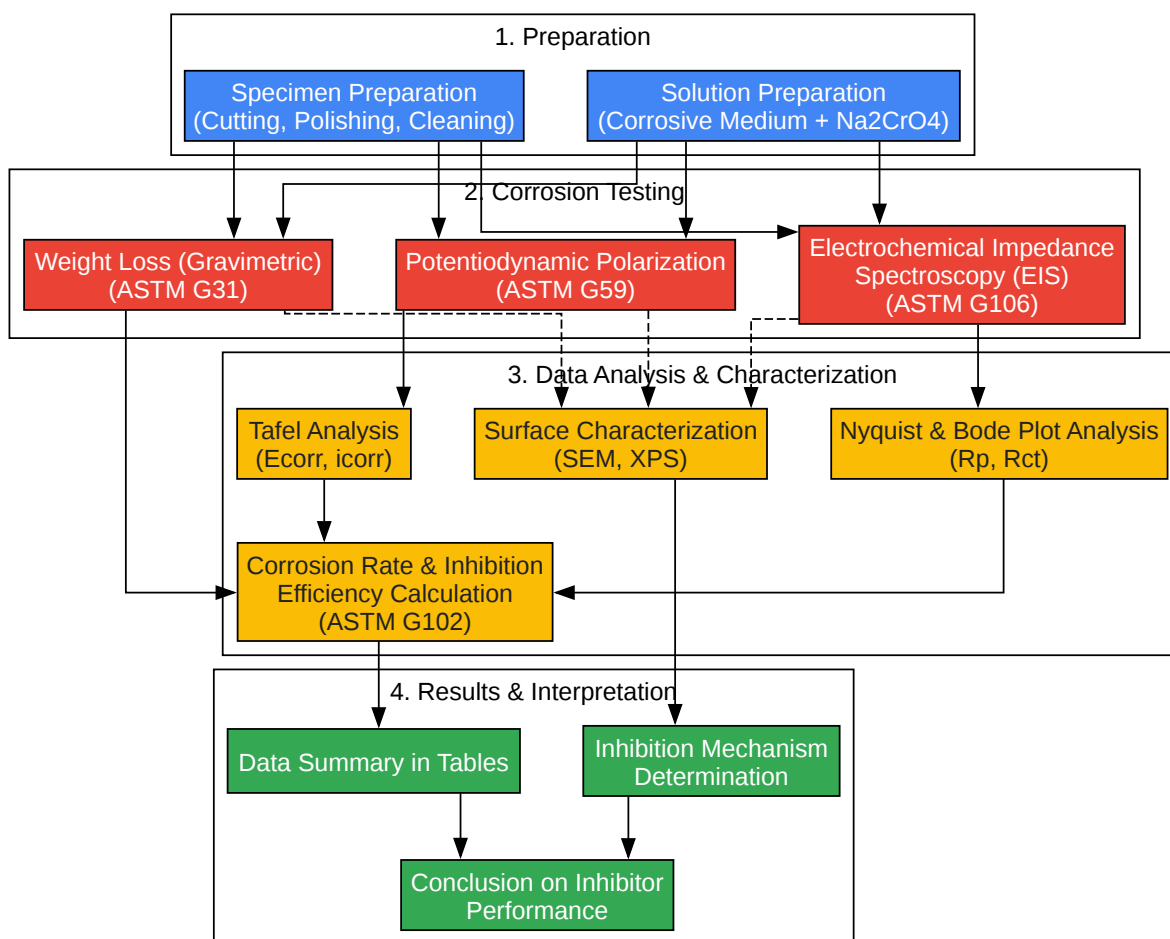
Protocol:

- Cell and Specimen Setup:
 - The setup is the same as for potentiodynamic polarization.
- Measurement Procedure:
 - After the system reaches a stable OCP, apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
 - Measure the resulting AC current response, including its amplitude and phase shift relative to the applied potential.
- Data Analysis:
 - The impedance data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

- A semicircle in the Nyquist plot is characteristic of a charge transfer-controlled corrosion process. The diameter of the semicircle corresponds to the charge transfer resistance (R_{ct}), which is inversely proportional to the corrosion rate.
- The solution resistance (R_s) is determined from the high-frequency intercept with the real axis. The polarization resistance (R_p) is the sum of R_s and R_{ct} .
- The data can be fitted to an equivalent electrical circuit model to extract quantitative parameters related to the corrosion process.
- Inhibition efficiency can be calculated from the R_p values: $IE (\%) = [(R_p(\text{inhibitor}) - R_p(\text{blank})) / R_p(\text{inhibitor})] \times 100$

Mandatory Visualization

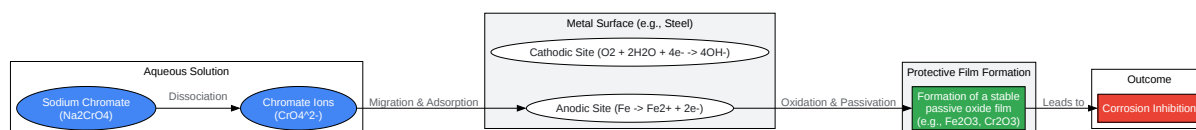
Experimental Workflow for Sodium Chromate Corrosion Studies



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Caption: Experimental workflow for **sodium chromate** corrosion studies.

Signaling Pathway of Sodium Chromate Corrosion Inhibition



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Caption: Mechanism of **sodium chromate** corrosion inhibition.

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